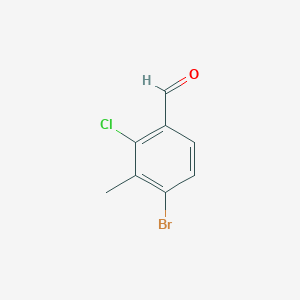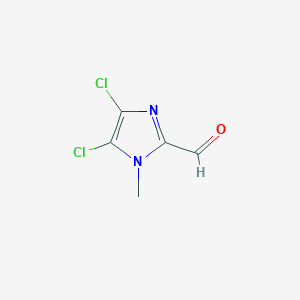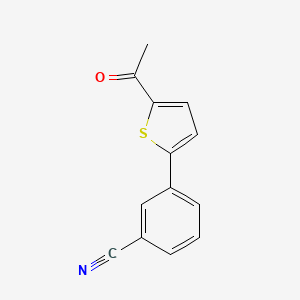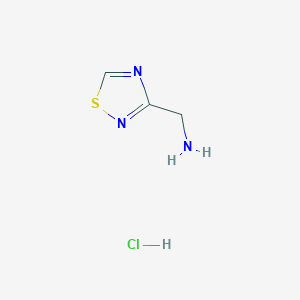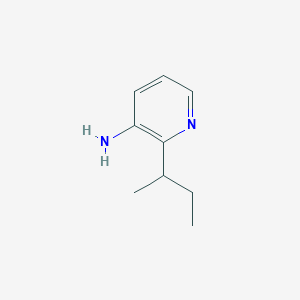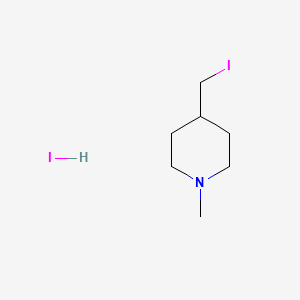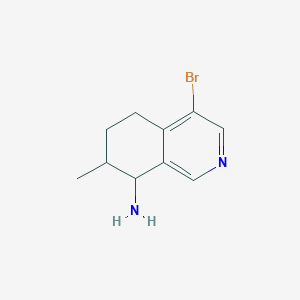![molecular formula C6H6Cl2N2S B13905070 3-Chloromethylimidazo[5,1-b]thiazole hydrochloride](/img/structure/B13905070.png)
3-Chloromethylimidazo[5,1-b]thiazole hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(chloromethyl)imidazo[4,3-b][1,3]thiazolehydrochloride is a heterocyclic compound that contains both imidazole and thiazole rings. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both nitrogen and sulfur atoms in its structure contributes to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(chloromethyl)imidazo[4,3-b][1,3]thiazolehydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of imidazole derivatives with thiazole precursors in the presence of chlorinating agents. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-(chloromethyl)imidazo[4,3-b][1,3]thiazolehydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms.
Cyclization Reactions: The imidazole and thiazole rings can participate in further cyclization reactions to form more complex structures
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted imidazo[4,3-b][1,3]thiazole derivatives, while oxidation reactions can produce sulfoxides or sulfones .
Applications De Recherche Scientifique
3-(chloromethyl)imidazo[4,3-b][1,3]thiazolehydrochloride has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic structures.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties
Mécanisme D'action
The mechanism of action of 3-(chloromethyl)imidazo[4,3-b][1,3]thiazolehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[2,1-b][1,3]thiazines: These compounds share a similar core structure but differ in the substitution patterns and functional groups.
Benzimidazoles: These compounds contain a fused benzene ring with an imidazole ring and exhibit different chemical properties and reactivity.
Thiazoles: Simple thiazole derivatives lack the additional imidazole ring but share some chemical characteristics.
Uniqueness
3-(chloromethyl)imidazo[4,3-b][1,3]thiazolehydrochloride is unique due to the presence of both chloromethyl and imidazo[4,3-b][1,3]thiazole moieties. This combination imparts distinct reactivity and potential for diverse applications in various fields .
Propriétés
Formule moléculaire |
C6H6Cl2N2S |
|---|---|
Poids moléculaire |
209.10 g/mol |
Nom IUPAC |
3-(chloromethyl)imidazo[5,1-b][1,3]thiazole;hydrochloride |
InChI |
InChI=1S/C6H5ClN2S.ClH/c7-1-5-3-10-6-2-8-4-9(5)6;/h2-4H,1H2;1H |
Clé InChI |
UDVUUWSLQCJKLX-UHFFFAOYSA-N |
SMILES canonique |
C1=C2N(C=N1)C(=CS2)CCl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![sodium thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B13904993.png)
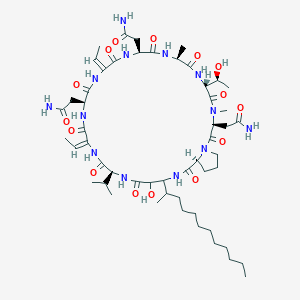
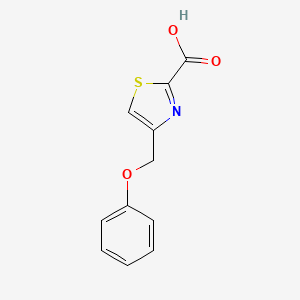
![2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-N-m-tolyl-acetamide](/img/structure/B13905007.png)
![N-[(1S)-2-[[(1R)-1-(aminomethyl)-2-methyl-propyl]amino]-1-methyl-ethyl]-4-tert-butyl-benzenesulfonamide;2,2,2-trifluoroacetic acid](/img/structure/B13905022.png)

